molecular formula C12H14BrNO2 B12616974 (6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one CAS No. 920801-96-3

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one

Cat. No.: B12616974
CAS No.: 920801-96-3
M. Wt: 284.15 g/mol
InChI Key: BIQLQZMIWPICCP-NSHDSACASA-N
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Description

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one typically involves the reaction of 4-bromoaniline with ethyl chloroformate to form an intermediate, which is then cyclized with morpholine under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or ethanol. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Scientific Research Applications

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromophenyl group and an ethyl group in the morpholine ring

Biological Activity

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one is a morpholine derivative characterized by a unique structure that includes a bromophenyl group and an ethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that morpholine derivatives, including this compound, exhibit significant antibacterial and antifungal activities. Various studies have demonstrated that these compounds can inhibit the growth of pathogenic microorganisms, making them candidates for further development as antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties . Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines, leading to apoptosis. The presence of the bromophenyl group is believed to enhance its binding affinity to specific molecular targets involved in cancer progression.

The mechanism of action involves the compound's interaction with various biological targets. The bromophenyl moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the morpholine ring can form hydrogen bonds with polar residues. This dual interaction potentially modulates the activity of enzymes or receptors, influencing cellular processes such as proliferation and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several morpholine derivatives, including this compound, against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results revealed a dose-dependent decrease in cell viability, suggesting potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
MorpholineBasic morpholine structureAntimicrobial
4-BromobenzaldehydeBromine-substituted benzeneAnticancer
PhenethylamineSimple phenethyl structureNeuroactive

The unique combination of structural features in this compound distinguishes it from other morpholine derivatives, potentially enhancing its selectivity and potency against specific biological targets .

Properties

CAS No.

920801-96-3

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one

InChI

InChI=1S/C12H14BrNO2/c1-2-14-7-11(16-8-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1

InChI Key

BIQLQZMIWPICCP-NSHDSACASA-N

Isomeric SMILES

CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCN1CC(OCC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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